molecular formula C28H24N2O2 B12284188 4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine

4,4'-Bis[2-(3-methoxyphenyl)ethenyl]-2,2'-bipyridine

Cat. No.: B12284188
M. Wt: 420.5 g/mol
InChI Key: SBWREZXAQSZOHI-WGDLNXRISA-N
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Description

4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is a complex organic compound known for its unique structural properties. This compound consists of two bipyridine units connected by a vinyl linkage, with methoxyphenyl groups attached to the vinyl carbons. It is primarily used in scientific research and industrial applications due to its optical and electronic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine typically involves the reaction of 4,4’-bipyridine with 3-methoxybenzaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in a solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the vinyl groups.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong acids or bases.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sulfuric acid or sodium hydroxide for electrophilic aromatic substitution.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine involves its interaction with molecular targets through its bipyridine units. These units can coordinate with metal ions, forming stable complexes that exhibit unique electronic and optical properties. The methoxyphenyl groups enhance the compound’s solubility and stability, making it suitable for various applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-Bis[2-(3-methoxyphenyl)ethenyl]-2,2’-bipyridine is unique due to its specific substitution pattern, which imparts distinct electronic properties. This makes it particularly useful in applications requiring precise control over electronic interactions, such as in coordination chemistry and photodynamic therapy.

Properties

Molecular Formula

C28H24N2O2

Molecular Weight

420.5 g/mol

IUPAC Name

4-[(E)-2-(3-methoxyphenyl)ethenyl]-2-[4-[(E)-2-(3-methoxyphenyl)ethenyl]pyridin-2-yl]pyridine

InChI

InChI=1S/C28H24N2O2/c1-31-25-7-3-5-21(17-25)9-11-23-13-15-29-27(19-23)28-20-24(14-16-30-28)12-10-22-6-4-8-26(18-22)32-2/h3-20H,1-2H3/b11-9+,12-10+

InChI Key

SBWREZXAQSZOHI-WGDLNXRISA-N

Isomeric SMILES

COC1=CC=CC(=C1)/C=C/C2=CC(=NC=C2)C3=NC=CC(=C3)/C=C/C4=CC(=CC=C4)OC

Canonical SMILES

COC1=CC=CC(=C1)C=CC2=CC(=NC=C2)C3=NC=CC(=C3)C=CC4=CC(=CC=C4)OC

Origin of Product

United States

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